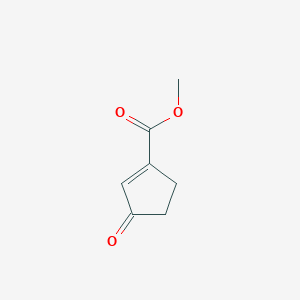

Methyl 3-oxocyclopent-1-enecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 3-oxocyclopent-1-enecarboxylate and related derivatives has been explored through various methodologies. For instance, the equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers was achieved using a basic catalyst, highlighting the adaptability of these compounds in synthesis processes (Marchesini, Paronzini, & Pagnoni, 1977). Additionally, the first total synthesis of enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate showcases advanced strategies for the transformation of nitrohexofuranoses into cyclopentylamines, emphasizing the synthetic utility of these compounds (Fernandez, Estévez, Sussman, & Estévez, 2008).

Molecular Structure Analysis

The molecular structure of methyl 3-oxocyclopent-1-enecarboxylate derivatives has been elucidated through various analytical techniques. For example, the structure of (3R,4S,5R)-methyl 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methoxycyclohex-1-enecarboxylate was confirmed by X-ray crystallography, providing insights into its conformation and stereochemistry (Liu, Shi, Xu, & Li, 2013).

Chemical Reactions and Properties

Methyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, reflecting its reactivity and functional versatility. The compound's ability to participate in electrochemical hydrodimerisation and cycloaddition reactions has been documented, demonstrating its role in forming complex molecular architectures (Utley, Güllü, Matteis, Motevalli, & Nielsen, 1995).

Aplicaciones Científicas De Investigación

Electroorganic Reactions : A study discussed the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, which produces methyl 4-tert-butylcyclohexanecarboxylate with limited stereoselectivity and kinetic control (Matteis & Utley, 1992).

Synthesis of Enantiopure Compounds : Researchers successfully synthesized enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate using a novel strategy, transforming nitrohexofuranoses into cyclopent (Fernandez, Estévez, Sussman, & Estévez, 2008).

Equilibration Studies : A study showed different equilibration results for Methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers using a basic catalyst (Marchesini, Paronzini, & Pagnoni, 1977).

Electrochemical Hydrodimerisation : Highly stereoselective electrochemical hydrodimerization of Methyl 4-tert-Butylcyclohex-1-enecarboxylate in DMF solution produces a diaxially coupled hydrodimer (Utley, Güllü, Matteis, Motevalli, & Nielsen, 1995).

Anticonvulsant Activity : Newer enaminones, including methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as safer alternatives for treating epilepsy (Scott et al., 1993).

Asymmetric Synthesis : A study presented a four-step asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate in 42% overall yield using a domino reaction and Cope elimination protocol (Garrido et al., 2006).

Cycloadditions in Synthesis : Acid-catalyzed aza-Diels–Alder and 1,3-dipolar cycloadditions of methyl glyoxylate oxime with cyclopentadiene produced new adducts, with the reaction being more dependent on the catalyst than temperature (Sousa et al., 2008).

Safety And Hazards

“Methyl 3-oxocyclopent-1-enecarboxylate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” has been used to indicate its potential hazards. The hazard statements associated with this compound include H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation, respectively .

Propiedades

IUPAC Name |

methyl 3-oxocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUBENDJJYCAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452441 | |

| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxocyclopent-1-enecarboxylate | |

CAS RN |

108384-35-6 | |

| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

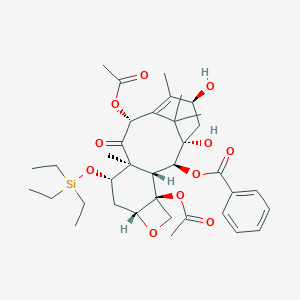

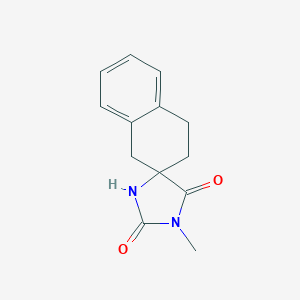

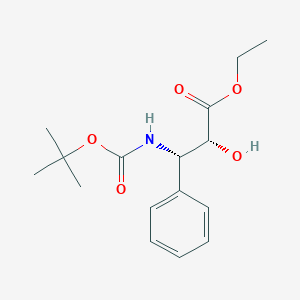

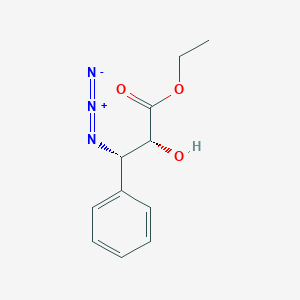

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)